Etamsylate

描述

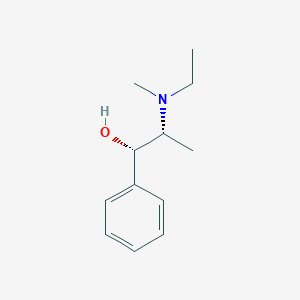

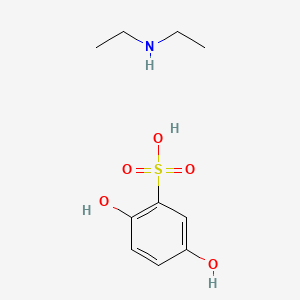

Etamsylate, also known as 2,5-dihydroxy-benzene-sulfonate diethylammonium salt, is a synthetic hemostatic drug . It is used in cases of capillary bleeding . It is known to improve platelet adhesiveness and restore capillary resistance .

Synthesis Analysis

A new and simple HPLC assay method was developed and validated for the determination of etamsylate in human plasma . After protein precipitation with 6% perchloric acid, satisfactory separation was achieved on a HyPURITY C18 column .

Molecular Structure Analysis

Etamsylate has a molecular formula of C10H17NO5S . Its average mass is 263.311 Da and its monoisotopic mass is 263.082733 Da .

Chemical Reactions Analysis

Etamsylate has been studied using a new and simple HPLC assay method . The method was developed and validated for the determination of etamsylate in human plasma .

Physical And Chemical Properties Analysis

Etamsylate is a sulfonic acid derivative and an organosulfur compound . It is a benzenesulfonate derivative used as a systemic hemostatic .

科学研究应用

Role in Reducing Hemorrhagic Brain Damage

A study evaluated the use of etamsylate for reducing the risk of hemorrhagic brain damage and its consequences in infants. This randomized controlled trial involving 334 infants born before 33 weeks gestation found no significant difference in death, impairment, or disability at 2 years of age between the etamsylate and control groups. The study concludes that etamsylate does not support its use in preventing mortality and morbidity in vulnerable infants (Elbourne et al., 2001).

Treatment of Haemolactia in Dairy Cows

Etamsylate has been shown to be effective in reducing haemolactia in dairy cows. A study with 58 dairy cows found that etamsylate treatment significantly reduced the number of days blood was observed in milk without affecting milk yield, highlighting its potential in veterinary applications (Fraile et al., 2019).

Alternative to Tranexamic Acid in Cesarean Section

A study investigating etamsylate as an alternative to tranexamic acid in reducing blood loss during elective cesarean section found that etamsylate effectively reduced blood loss with a low risk of side effects. This positions it as a potential second-line therapy for managing blood loss in such surgical procedures (Torky et al., 2020).

Effects on Platelet Functions and Arachidonic Acid Metabolism

Research on etamsylate's impact on platelet functions revealed that it enhances platelet response to thromboxane A2 and calcium ionophore. These findings provide insight into its mechanism in potentiating platelet functions (Okuma et al., 1982).

Application in Cancer Therapy

A clinical report suggested that etamsylate, an inhibitor of fibroblast growth factor signaling pathways, led to clinical improvement in a patient with squamous lung cell carcinoma. This indicates its potential application in cancer therapy (Cuevas et al., 2020).

Antagonizing Anticoagulant Activity of Heparin

Etamsylate has been found to antagonize the anticoagulant activity of heparin, both in vitro and in vivo, without inhibiting its vasodilatory properties. This unique ability of etamsylate may help explain its pharmacological effects and proposes its role in reversing pro-hemorrhagic states (Cobo-Nuñez et al., 2018).

Compatibility Studies with Lactose

A study using differential scanning calorimetry and X-ray diffraction techniques found that etamsylate, along with another drug fluconazole, were incompatible with lactose at high temperatures and at room temperature. This research is significant for pharmaceutical formulation development (Desai et al., 2004).

Degradation Studies for Pharmaceutical Analysis

Research on the stability and degradation of etamsylate using high-performance liquid chromatography and high-performance thin layer chromatography methods has been conducted. These methods are important for the quantitative determination of etamsylate in the presence of its degradation products, aiding in pharmaceutical quality control (Kaul et al., 2005).

安全和危害

未来方向

Etamsylate has been used as a FGF signaling inhibitor in in vitro experiments . It acts as an antiangiogenic factor, inhibiting wound healing and matrigel tubulogenesis . A pilot clinical trial was performed with 12 HHT patients using a topical spray of etamsylate twice a day for 4 weeks . The significant reduction in the ESS scale, together with the lack of significant side effects, allowed the designation of topical etamsylate as a new orphan drug for epistaxis in HHT .

属性

IUPAC Name |

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGOLJKPSFNJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045559 | |

| Record name | Ethamsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etamsylate | |

CAS RN |

2624-44-4 | |

| Record name | Etamsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethamsylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamsylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethamsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamsylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

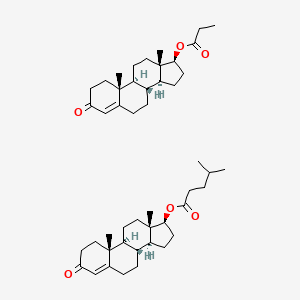

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

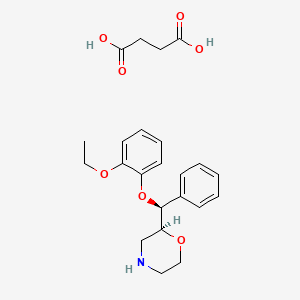

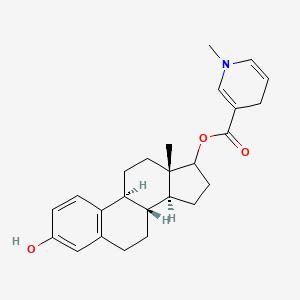

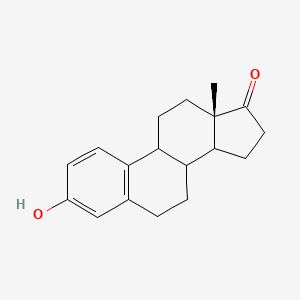

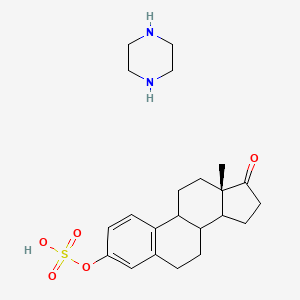

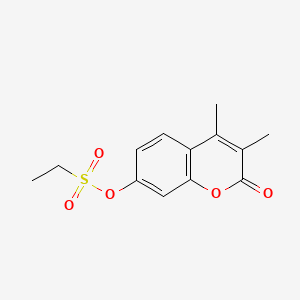

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)